molecular formula C7H7BrN2O2 B3306853 2-Bromo-4-ethyl-5-nitropyridine CAS No. 929617-28-7

2-Bromo-4-ethyl-5-nitropyridine

Cat. No. B3306853
CAS RN: 929617-28-7
M. Wt: 231.05 g/mol
InChI Key: WPVYXDXNMDQACF-UHFFFAOYSA-N
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Description

“2-Bromo-5-nitropyridine” is a chemical compound with the molecular formula C5H3BrN2O2 . It is an off-white to light yellow crystal . It has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It was also used in the synthesis of 2-pyridyl analogs .


Synthesis Analysis

The synthesis of “2-Bromo-5-nitropyridine” involves several steps. One method involves the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes . Another method involves the use of 2-amino-5-bromopyridine as a starting material .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-nitropyridine” consists of a pyridine ring substituted with a bromine atom and a nitro group . The exact positions of these substituents on the pyridine ring can vary, leading to different isomers.


Chemical Reactions Analysis

“2-Bromo-5-nitropyridine” has been used in various chemical reactions. For instance, it was used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling . It was also used in the synthesis of 2-pyridyl analogs .


Physical And Chemical Properties Analysis

“2-Bromo-5-nitropyridine” is an off-white to light yellow crystalline powder . It has a melting point of 139-141 °C and a boiling point of 145-147 °C/10 mmHg . It is insoluble in water .

Scientific Research Applications

Synthesis and Large-Scale Production

2-Bromo-4-ethyl-5-nitropyridine is used in the synthesis of various pyridine derivatives. Agosti et al. (2017) discuss the preparation of 5-Bromo-2-nitropyridine, a closely related compound, from its amine precursor via hydrogen peroxide oxidation on a large scale. This process highlights the challenges and safety concerns in large-scale production of such compounds, underscoring their significance in industrial applications (Agosti et al., 2017).

Alternative Synthesis Routes

Hertog et al. (2010) explored the synthesis of 2-amino-5-ethoxypyridine, starting from various precursors including 5-bromo-2-nitropyridine. This research demonstrates the flexibility and adaptability of nitropyridine derivatives in synthetic chemistry, providing insights into more efficient and feasible methods of preparation for related compounds (Hertog et al., 2010).

Structural and Spectroscopic Analysis

The crystal structure and vibrational spectra of 2-Bromo-4-nitropyridine N-oxide, another related compound, were studied by Hanuza et al. (2002). This research provides valuable information on the molecular structure and spectroscopic characteristics of bromo-nitropyridine derivatives, which can be applied to understand and develop compounds like 2-Bromo-4-ethyl-5-nitropyridine (Hanuza et al., 2002).

Reactivity and Solvent Influence

Hertog and Jouwersma (1953) investigated the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia in different solvents. Their findings on how solvent polarity affects substitution processes provide crucial insights into the chemical behavior of compounds like 2-Bromo-4-ethyl-5-nitropyridine (Hertog & Jouwersma, 1953).

Vibrational and Density Functional Studies

Sundaraganesan et al. (2005) conducted vibrational and density functional studies on 5-bromo-2-nitropyridine, offering detailed interpretations of infrared and Raman spectra. Such studies are crucial for understanding the physical and chemical properties of bromo-nitropyridine derivatives, which can be extrapolated to similar compounds like 2-Bromo-4-ethyl-5-nitropyridine (Sundaraganesan et al., 2005).

Mechanism of Action

The mechanism of action of “2-Bromo-5-nitropyridine” in chemical reactions often involves its role as a reagent. For example, in the Suzuki-Miyaura coupling, it acts as an electrophile, reacting with a boronic acid to form a new carbon-carbon bond .

Safety and Hazards

“2-Bromo-5-nitropyridine” is considered hazardous. It can cause eye, skin, and respiratory tract irritation . It should be handled with appropriate personal protective equipment .

Future Directions

The use of “2-Bromo-5-nitropyridine” in the synthesis of various compounds suggests potential for further applications in organic synthesis. For instance, its use in Suzuki-Miyaura coupling reactions could be further explored .

properties

IUPAC Name

2-bromo-4-ethyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-5-3-7(8)9-4-6(5)10(11)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVYXDXNMDQACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653938
Record name 2-Bromo-4-ethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-ethyl-5-nitropyridine

CAS RN

929617-28-7
Record name 2-Bromo-4-ethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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